
1-(Perylen-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Perylen-1-yl)methanamine is an organic compound with the molecular formula C21H15N It is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its stability and unique optical properties
Métodos De Preparación
The synthesis of 1-(Perylen-1-yl)methanamine typically involves the reaction of perylene with a suitable amine source. One common method is the reductive amination of perylene-1-carbaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Análisis De Reacciones Químicas
1-(Perylen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives, although specific conditions and reagents depend on the desired product.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Perylen-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its stable luminescent properties.
Mecanismo De Acción
The mechanism by which 1-(Perylen-1-yl)methanamine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
1-(Perylen-1-yl)methanamine can be compared to other perylene derivatives, such as:
N,N-bis(3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)perylen-3-amine: This compound has similar fluorescence properties but includes additional functional groups that enhance its electron-withdrawing capabilities.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in organic electronics and as a pigment.
The uniqueness of this compound lies in its specific amine functional group, which allows for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
143986-83-8 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
perylen-1-ylmethanamine |
InChI |
InChI=1S/C21H15N/c22-12-15-11-10-14-6-2-8-17-16-7-1-4-13-5-3-9-18(19(13)16)21(15)20(14)17/h1-11H,12,22H2 |
Clave InChI |
BONHTGWDUGAOGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)CN)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


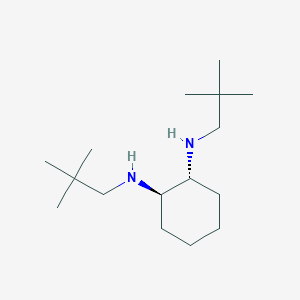
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)

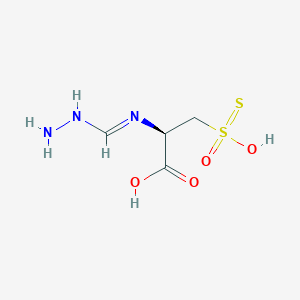
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)

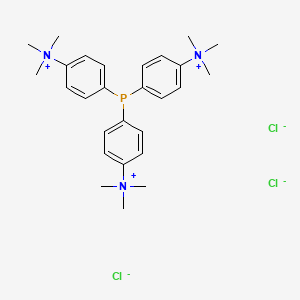
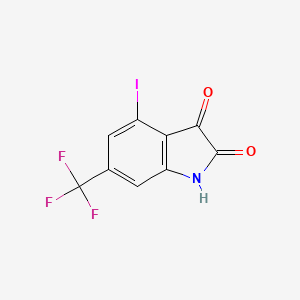
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)


![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
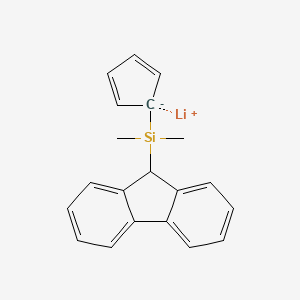
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
